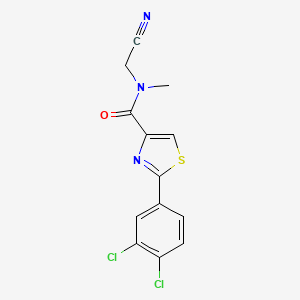

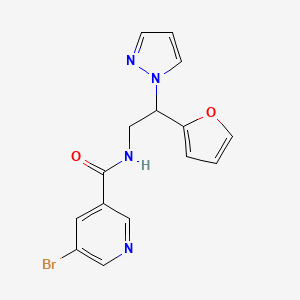

![molecular formula C26H19N3O2 B2388045 N-[3-(1H-苯并咪唑-2-基)苯基]-3-苯氧基苯甲酰胺 CAS No. 477537-79-4](/img/structure/B2388045.png)

N-[3-(1H-苯并咪唑-2-基)苯基]-3-苯氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of “N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide” and similar compounds has been studied using techniques like X-ray crystal structure analysis . These studies provide insights into the optimized geometrical structure, electronic and vibrational features of the compound .科学研究应用

Anthelmintic Activity

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide: and related benzimidazolyl-2-hydrazones have shown promising anthelmintic properties. These compounds were synthesized with the aim of combining anthelmintic activity with antioxidant effects . In vitro studies demonstrated that these hydrazones were more effective than clinically used anthelmintic drugs such as albendazole and ivermectin. Notably, some hydrazones achieved 100% effectiveness in killing parasitic larvae after 24 hours of incubation .

Antimicrobial Potential

Benzimidazole derivatives, including those similar to our compound, have been investigated for their antibacterial and antifungal activities. For instance, a novel series of 2-substituted benzimidazole derivatives exhibited antibacterial action against Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger .

Nucleating Agent for Conductive Films

In a different context, the decomposition product of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide acts as a nucleating agent for doped films. Specifically, it boosts the conductivity of the final doped films, which could have implications in materials science and electronics .

Glucokinase Activation

Researchers have explored benzimidazole-based compounds as allosteric activators of human glucokinase (GK). These compounds show significant hypoglycemic effects and hold promise for type-2 diabetes therapy. The activation of GK is crucial for glucose homeostasis, making this application particularly relevant .

Antioxidant Properties

Apart from its anthelmintic activity, N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide exhibits antioxidant potential. Some benzimidazolyl-2-hydrazones, such as the 2,3- and 3,4-dihydroxy hydrazones, are effective radical scavengers. They react with free radicals, providing protection against oxidative damage .

作用机制

Target of Action

Benzimidazole derivatives have been reported to interact with a variety of biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

Benzimidazole derivatives are known to interact with biopolymers in living systems, which allows them to exhibit diverse pharmacological activities .

Biochemical Pathways

Benzimidazole derivatives have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities, suggesting that they may affect a wide range of biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives are known to exhibit good bioavailability .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide. It’s worth noting that lifestyle changes including smoking, reduced physical activity, environmental factors, obesity, and sometimes for unknown reasons can influence the therapeutic potential of benzimidazole nucleus .

属性

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O2/c30-26(19-9-7-13-22(17-19)31-21-11-2-1-3-12-21)27-20-10-6-8-18(16-20)25-28-23-14-4-5-15-24(23)29-25/h1-17H,(H,27,30)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUFXMYADKJBDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B2387964.png)

![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)

![N-[2-(azetidin-1-yl)-2-oxoethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2387970.png)

![N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide](/img/structure/B2387971.png)

![2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid](/img/structure/B2387974.png)

![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide](/img/structure/B2387975.png)

![2-Chloro-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one](/img/structure/B2387978.png)

![tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2387983.png)